N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cyclopropanecarboxamide
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Overview
Description
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.344. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Studies have focused on the synthesis and characterization of naphthalene derivatives. For example, the synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including a naphthalen-1yl substituent, have been explored. These compounds were characterized using elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and single crystal X-ray diffraction, indicating the compound's crystalline structure and molecular conformation stabilized by intramolecular hydrogen bonds (Özer et al., 2009).
Anticancer and Antibacterial Activities
Research on ring-substituted hydroxynaphthanilides, considered cyclic analogues of salicylanilides, has shown promising anticancer properties. Their structure-activity relationships suggest potential models for developing novel anticancer agents (Kauerová et al., 2016). Similarly, studies on N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have revealed antibacterial and antimycobacterial activity, with some compounds showing activity comparable or higher than standard treatments (Goněc et al., 2015).
Enantioselective Catabolism
The enantioselective catabolism of napropamide chiral enantiomers by Sphingobium sp. has been documented, revealing different catabolic pathways for R-NAP and S-NAP enantiomers. This study provides insights into the enantioselective catabolic network of the chiral herbicide NAP in microorganisms (Huang et al., 2019).
Sensor Applications
Naphthalene derivatives have also found applications in sensor technology. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamides were synthesized for colorimetric sensing of fluoride anions, highlighting their potential in environmental monitoring and safety assessments (Younes et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets, leading to changes in their function. This can result in alterations in cellular processes, potentially leading to the observed effects .
Biochemical Pathways
Similar compounds have been shown to impact various biochemical pathways, including those involved in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding .
Result of Action
Similar compounds have been observed to cause changes in the microscopic morphology of cells, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . At the molecular level, these compounds can cause changes in gene expression, as evidenced by differentially expressed genes (DEGs) under treatment .
Properties
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-16(10-11-18-17(20)13-8-9-13)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,16,19H,8-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKOICPHWODZNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.